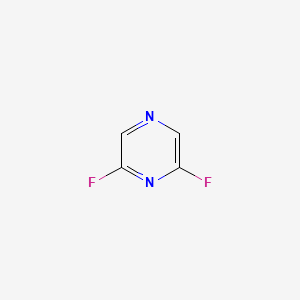

2,6-Difluoropyrazine

描述

The Significance of Fluorinated Heterocycles in Contemporary Chemical Science

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental scaffolds in a vast number of biologically active molecules and functional materials. numberanalytics.comtandfonline.com The strategic incorporation of fluorine into these structures, a process known as fluorination, has become a powerful tool in modern chemical science. numberanalytics.com Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. numberanalytics.comtandfonline.com

Table 1: Comparison of Physicochemical Properties: Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Significance in Molecular Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small atom, often acting as a bioisostere of hydrogen with minimal steric impact. tandfonline.comacs.org |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine creates strong, polarized C-F bonds, influencing molecular electronics and interactions. acs.org |

| Bond Strength (C-X, in a simple alkane) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds. tandfonline.com |

| Lipophilicity Contribution (Hansch-Leo parameter, π) | +0.50 (for benzene) | +0.14 (for fluorobenzene) | Fluorine can increase lipophilicity in some contexts but often serves to modulate it in complex ways, affecting permeability and solubility. acs.org |

Overview of Pyrazine (B50134) Derivatives in Academic and Industrial Contexts

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. thieme-connect.de This structural motif is found in numerous natural products, contributing to the characteristic aromas of roasted foods like coffee and cocoa through the Maillard reaction. thieme-connect.deunimas.myresearchgate.net Beyond their sensory roles, pyrazine and its derivatives are a cornerstone of significant academic and industrial research due to their wide-ranging applications. mdpi.comtaylorandfrancis.com

In the pharmaceutical industry, the pyrazine ring is a privileged scaffold present in many approved drugs. lifechemicals.comresearchgate.net A well-known example is Pyrazinamide, a primary medication for treating tuberculosis. lifechemicals.com The versatile structure of pyrazine allows for substitutions that lead to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. taylorandfrancis.commdpi.comresearchgate.net In materials science, the electron-deficient nature of the pyrazine ring makes its derivatives suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.comlifechemicals.com They also serve as ligands in coordination chemistry, forming complexes with unusual magnetic and electrical properties. researchgate.net The broad utility of pyrazines ensures their continued importance as building blocks in the synthesis of complex functional molecules. unimas.mymdpi.comresearchgate.net

Table 2: Examples of Pyrazine Derivatives and Their Applications

| Compound | Field of Application | Function / Significance |

| Pyrazinamide | Pharmaceuticals | Key frontline drug for the treatment of tuberculosis. lifechemicals.com |

| Gilteritinib | Pharmaceuticals | An anticancer agent used to treat acute myeloid leukemia. researchgate.net |

| Amiloride | Pharmaceuticals | A potassium-sparing diuretic used to treat high blood pressure and congestive heart failure. researchgate.net |

| Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) | Food & Fragrance | Important flavor components in roasted and cooked foods; also used as fragrance ingredients. thieme-connect.deresearchgate.netmdpi.com |

| Quinoxalines and Phenazines | Materials Science / Biology | Polycyclic systems containing a pyrazine ring, used in dyes, electroluminescent materials, and as biologically significant compounds. mdpi.comresearchgate.net |

Positioning 2,6-Difluoropyrazine within the Scope of Fluorinated Diazenes

This compound belongs to the class of compounds known as fluorinated diazines. Diazines are six-membered aromatic heterocycles containing two nitrogen atoms, with pyrazine being the 1,4-diazine isomer. The introduction of two highly electronegative fluorine atoms directly onto the pyrazine core at the 2 and 6 positions drastically alters the ring's electronic properties. This substitution makes the carbon atoms attached to fluorine highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This heightened reactivity is a key feature that positions this compound as a valuable and versatile building block in organic synthesis. d-nb.info Researchers can selectively replace one or both fluorine atoms with a wide variety of nucleophiles to construct more complex and highly functionalized pyrazine derivatives. This controlled, stepwise functionalization is difficult to achieve with less activated pyrazine systems. Therefore, this compound is not typically an end-product itself but rather a critical intermediate used to access target molecules with specific properties for applications in medicinal chemistry and materials science. d-nb.info Its utility lies in its ability to serve as a reactive scaffold, enabling the efficient assembly of novel compounds that would be otherwise synthetically challenging to prepare.

Table 3: Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | ~124-125 °C |

| Key Feature | Highly activated towards nucleophilic aromatic substitution |

(Data sourced from general chemical literature; specific values may vary slightly by supplier.)

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAIURKUZGRJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187506 | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33873-09-5 | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033873095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Difluoropyrazine and Its Precursors

Halogen Exchange Reactions for Fluorination of Pyrazine (B50134) Scaffolds

Halogen exchange, or the Halex reaction, is a cornerstone in the synthesis of fluorinated pyrazines. This method involves the substitution of other halogens, typically chlorine, with fluorine atoms.

Conversion of Chlorinated Pyrazines to Fluorinated Analogs (e.g., 3,6-Dichloropyrazine-2-carbonitrile (B1371311) to 3,6-Difluoropyrazine-2-carbonitrile)

A prominent example of halogen exchange is the conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile (B1358748). This transformation is a critical step in the synthesis of the antiviral drug favipiravir. asianpubs.orgresearchgate.net The reaction is typically achieved by treating the dichlorinated precursor with a fluoride (B91410) source. asianpubs.orgsemanticscholar.orggoogle.com One reported method involves reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride in a solvent mixture of toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO) at reflux temperature (120 °C). asianpubs.orgresearchgate.net In another procedure, the reaction is carried out at a lower temperature of 60 °C in DMSO. semanticscholar.org

The starting material, 3,6-dichloropyrazine-2-carbonitrile, can be prepared from 3-hydroxy-6-bromopyrazine-2-carboxamide by reacting it with phosphorus oxychloride (POCl3) and pyridine (B92270). semanticscholar.org An alternative synthesis involves treating 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride and diisopropylethylamine (DIEA) in the presence of an inorganic chloride like lithium chloride to improve purity. google.com

Influence of Reaction Conditions and Catalysts on Fluorination Efficiency (e.g., Potassium Fluoride with Phase Transfer Catalysts)

The efficiency of the fluorination process is highly dependent on the reaction conditions and the use of catalysts. Potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent. ox.ac.uk However, its low solubility in many organic solvents can limit its reactivity. researchgate.net To overcome this, phase-transfer catalysts are often employed to facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs. ox.ac.ukresearchgate.net

Tetrabutylammonium (B224687) bromide (TBAB) is a frequently used phase-transfer catalyst in the fluorination of chlorinated pyrazines. asianpubs.orgresearchgate.net For instance, the synthesis of 3,6-difluoropyrazine-2-carbonitrile from its dichloro- a precursor has been successfully carried out using KF in the presence of TBAB. asianpubs.orgresearchgate.net The choice of solvent also plays a crucial role. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and sulfolane (B150427) are often used because they can partially solubilize KF and facilitate the nucleophilic substitution. researchgate.netgoogle.com The reaction temperature is another critical parameter that needs to be optimized to ensure efficient conversion and minimize side reactions. semanticscholar.orggoogle.com

| Catalyst/Additive | Solvent | Temperature (°C) | Outcome | Reference |

| Tetrabutylammonium bromide (TBAB) | Toluene/DMSO | 120 | Synthesis of 3,6-difluoropyrazine-2-carbonitrile | asianpubs.org |

| Tetrabutylammonium bromide (TBAB) | DMSO | 60 | Synthesis of 3,6-difluoropyrazine-2-carbonitrile | semanticscholar.org |

| None | DMSO | 186 | 96.3% yield of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine | google.com |

| Ethylene (B1197577) glycol | DMSO | 186 | 74.35% yield of 2,6-difluoropyridine, with by-products | google.com |

| Tetrabutylammonium fluoride (TBAF) | DMF | 60 | Synthesis of 3,6-difluoropyrazine-2-carbonitrile | google.com |

Comparative Analysis of Fluorinating Agents in Pyrazine Synthesis

While potassium fluoride is widely used due to its availability and low cost, other fluorinating agents are also employed in pyrazine synthesis, each with its own advantages and disadvantages. These agents can be broadly categorized as nucleophilic and electrophilic.

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) to the substrate. tcichemicals.com Besides KF, other alkali metal fluorides like cesium fluoride (CsF) can be used and are sometimes more effective, although more expensive. google.com Anhydrous tetrabutylammonium fluoride (TBAF) is a highly reactive nucleophilic fluoride source that can be used in polar aprotic solvents like acetonitrile (B52724) and DMSO for halogen exchange reactions. acsgcipr.org

Electrophilic Fluorinating Agents: These reagents deliver a fluorine cation (F⁺) equivalent. alfa-chemistry.com Agents like Selectfluor® (F-TEDA-BF4) are used for the fluorination of electron-rich aromatic systems. alfa-chemistry.comsioc-journal.cn While direct electrophilic fluorination of the pyrazine nucleus can be challenging due to its electron-deficient nature, this method is effective for activated pyrazine derivatives, such as aminopyrazines. sioc-journal.cnacs.org For example, 2-aminopyrazine (B29847) derivatives can be fluorinated with Selectfluor® in an aqueous phase. sioc-journal.cn Other N-F type electrophilic fluorinating agents include N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.combeilstein-journals.org

Directed Functionalization and Ortho-Lithiation Strategies

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing metalating group (DMG) that coordinates with an organolithium reagent, typically a strong base like butyllithium (B86547) or lithium diisopropylamide (LDA), to direct deprotonation at the adjacent ortho position.

In the context of pyrazine chemistry, this method offers a way to introduce substituents at specific positions that might be difficult to access through other means. acs.org Due to the inherent electron deficiency of the pyrazine nucleus, which makes it susceptible to nucleophilic addition rather than electrophilic substitution, directed ortho-metalation provides a viable pathway for functionalization. acs.org For instance, tert-butoxycarbonyl-protected amines have been used as directing groups for the ortho-lithiation of pyrazines. acs.org The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. This method has been successfully applied to 2-substituted pyrazines, where lithiation occurs at the 3-position. researchgate.net

Novel Synthetic Routes to Difluoropyrazine Architectures

Research continues to explore new and more efficient methods for synthesizing fluorinated pyrazines, with a focus on metal-catalyzed processes.

Exploration of Metal-Catalyzed Processes for Fluorinated Pyrazines

Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, offering novel pathways for C-F bond formation. rsc.org While not as extensively documented for the direct synthesis of 2,6-difluoropyrazine itself, metal-catalyzed reactions are being investigated for the synthesis of various fluorinated heterocyclic compounds. For example, palladium-catalyzed cross-coupling reactions of diiodopyrazines with distannylpyrazines have been utilized in the synthesis of pyrazine-containing polymers. acs.org

Furthermore, recent advancements have shown that visible-light photoredox catalysis can be used for the synthesis of fluorinated aromatic compounds, including heterocycles. mdpi.com These methods often involve the use of a photocatalyst, such as a ruthenium or iridium complex, to generate a reactive fluorine-containing radical that can then engage with the aromatic substrate. mdpi.com While specific applications to this compound are still emerging, these innovative approaches hold promise for the future development of more sustainable and efficient synthetic routes to this important class of compounds.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a key intermediate for various bioactive molecules, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of improvement include the use of safer solvents, catalytic processes, improved atom economy, and enhanced process safety by avoiding the isolation of hazardous intermediates.

A primary route to this compound involves a halogen exchange (HALEX) reaction, typically substituting chlorine atoms with fluorine atoms on a pyrazine core. Traditional methods often require high temperatures and high-boiling-point polar aprotic solvents. However, recent advancements focus on optimizing these conditions to be more environmentally benign. For instance, the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can facilitate the reaction under milder conditions.

Table 1: Comparison of Synthetic Conditions for Halogen Exchange (HALEX) Reactions

| Starting Material | Reagents & Catalysts | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | High yield (96.3%) at 186°C. | google.com |

| 2,6-Dichloropyridine | Anhydrous KF, Ethylene Glycol | Sulfolane | Reaction refluxed at 225-235°C; ethylene glycol acts as an initiator. | google.com |

| 3,6-Dichloro-2-pyrazinecarbonitrile | KF, TBAB | DMSO | One-pot synthesis to favipiravir, avoiding isolation of hazardous intermediate. | jyu.fi |

Stereoselective Fluorination in N-Heterocycle Synthesis

The introduction of fluorine atoms with stereochemical control into nitrogen-containing heterocycles can profoundly alter the molecule's physical, chemical, and biological properties, including stability, conformation, and basicity. beilstein-journals.orgnih.gov This has significant implications in medicinal chemistry and organocatalysis, making stereoselective fluorination a vital area of research. beilstein-journals.orgresearchgate.net The main strategies are categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). A wide array of N-F reagents are employed for this purpose, ranging from neutral reagents like N-fluorobenzenesulfonimide (NFSI) to cationic reagents such as Selectfluor® and N-fluoropyridinium salts. chim.itwikipedia.org Achieving stereoselectivity often relies on one of two methods:

Substrate Control: A chiral auxiliary, such as an oxazolidinone, is attached to the substrate to direct the approach of the fluorinating agent. wikipedia.org

Reagent Control: A chiral fluorinating agent is used. State-of-the-art examples include N-fluoroammonium salts derived from cinchona alkaloids, which can achieve high levels of enantioselectivity. wikipedia.orgbeilstein-journals.org

Another powerful technique is electrophilic fluorocyclisation, where the inherent nucleophilicity of the nitrogen atom in an unsaturated precursor is utilized to trigger a ring-closing reaction upon attack by an electrophilic fluorine source. nih.gov This method can rapidly generate molecular complexity in a stereocontrolled manner. nih.gov

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group by a nucleophilic fluoride source. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common example. beilstein-journals.org Modern deoxyfluorination reagents are designed to be mild and selective, allowing for late-stage fluorination of complex, multifunctional N-heterocycles. beilstein-journals.org

The choice of fluorination strategy depends on the specific target molecule and the desired stereochemical outcome. The development of new catalytic and enantioselective methods continues to expand the toolkit available for synthesizing these valuable fluorinated compounds.

Table 2: Overview of Stereoselective Fluorination Methods for N-Heterocycles

| Method | Type | Common Reagents | Mode of Stereocontrol | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Electrophilic | Selectfluor®, NFSI, N-Fluoropyridinium salts | Chiral auxiliaries on substrate or chiral fluorinating agents (e.g., N-fluoro cinchona alkaloid salts). | wikipedia.orgbeilstein-journals.org |

| Deoxyfluorination | Nucleophilic | Mild and selective deoxyfluorinating agents. | Stereochemistry of the starting alcohol often dictates the product stereochemistry (SN2). | beilstein-journals.org |

| Electrophilic Fluorocyclisation | Electrophilic | N-F reagents | Intramolecular reaction, substrate geometry controls stereochemical outcome. | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of 2,6 Difluoropyrazine

Vibrational Spectroscopy of 2,6-Difluoropyrazine

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to the frequencies of the molecule's vibrations.

For this compound, characteristic IR bands are expected for the C-H, C-N, C=C, and C-F bonds. The aromatic ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorption bands, typically in the 1300-1000 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹, while out-of-plane C-H bending modes would appear at lower wavenumbers (below 900 cm⁻¹). vscht.cz

While a study has considered the infrared spectrum of this compound for the estimation of radiative efficiency, specific experimental vibrational frequency data and their corresponding mode assignments are not detailed in the available search results. amazonaws.com

Interactive Data Table: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic Ring Stretch (C=C, C=N) | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bend | < 900 | Medium-Strong |

| Specific experimental data not available in search results. |

Raman Spectroscopy for Vibrational Mode Identification

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. renishaw.com While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal requires a change in the molecule's polarizability. For a molecule with a center of symmetry, IR and Raman active modes are mutually exclusive. However, for this compound (C2v symmetry), some vibrations can be active in both.

The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the pyrazine (B50134) ring. The C-F symmetric stretch and the ring breathing modes are typically prominent in the Raman spectra of fluorinated aromatic compounds. renishaw.com

Detailed experimental Raman spectra with specific peak assignments for this compound could not be located in the provided search results.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing Mode | ~1000 | Strong |

| Symmetric C-F Stretch | 1300 - 1000 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Specific experimental data not available in search results. |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. savemyexams.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Studies

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring atoms. savemyexams.com The spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm). savemyexams.com

In the this compound molecule, the two hydrogen atoms at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's C2v symmetry. Therefore, they are expected to produce a single signal in the ¹H NMR spectrum. This signal's multiplicity would be determined by spin-spin coupling with the adjacent fluorine nuclei. Coupling to the two equivalent ¹⁹F nuclei (at positions 2 and 6) would be expected to split the proton signal into a triplet (due to coupling to two equivalent spin-½ nuclei).

One source provides limited experimental data for this compound, reporting a doublet at 6.96 ppm in acetonitrile-d3. googleapis.com The reporting of a doublet instead of a triplet and the relatively upfield chemical shift warrant further investigation for confirmation.

Interactive Data Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 6.96 googleapis.com | Doublet (d) googleapis.com | Data not available |

| Note: Data is limited and requires further confirmation. A triplet is theoretically expected. |

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each non-equivalent carbon atom in a molecule, revealing information about the carbon skeleton. hw.ac.uk Due to the symmetry of this compound, two distinct signals are expected in its proton-decoupled ¹³C NMR spectrum:

One signal for the two equivalent fluorine-bearing carbons (C-2 and C-6).

One signal for the two equivalent hydrogen-bearing carbons (C-3 and C-5).

The carbons bonded to the highly electronegative fluorine atoms (C-2, C-6) are expected to be significantly deshielded and appear at a higher chemical shift (further downfield). These signals would also exhibit large one-bond carbon-fluorine coupling (¹JCF). The carbons bonded to hydrogen (C-3, C-5) would appear at a lower chemical shift and would show smaller two-bond carbon-fluorine coupling (²JCF).

No specific experimental ¹³C NMR data for this compound could be located in the provided search results.

Interactive Data Table: Expected ¹³C NMR Signals for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-2, C-6 | Downfield (e.g., 150-165) | Large ¹JCF |

| C-3, C-5 | Upfield (e.g., 110-130) | Smaller ²JCF |

| Specific experimental data not available in search results. |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, and its chemical shifts span a very wide range, making it excellent for structural analysis. wikipedia.org

In this compound, the two fluorine atoms are chemically equivalent. They are therefore expected to show a single signal in the ¹⁹F NMR spectrum. The multiplicity of this signal will be determined by coupling to the adjacent protons (H-3 and H-5). Since both protons are three bonds away (³JFH) and equivalent, the ¹⁹F signal should be split into a triplet.

Specific experimental ¹⁹F NMR data, including chemical shift and coupling constants for this compound, were not available in the provided search results.

Interactive Data Table: Expected ¹⁹F NMR Signal for this compound

| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F-2, F-6 | Data not available | Triplet (t) |

| Specific experimental data not available in search results. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique for the confirmation of molecular structures by providing precise mass-to-charge ratio (m/z) information. In the context of this compound, its identity has been confirmed through mass spectrometry in conjunction with elemental analysis. utwente.nl The technique, particularly using electron ionization (EI), bombards the vaporized sample with high-energy electrons (typically 70 eV). bu.edu.egspectroscopyonline.com This process ejects a valence electron from the molecule, generating a positively charged molecular ion, or radical cation (M+•). bu.edu.eg

The peak corresponding to this molecular ion in the mass spectrum reveals the molecular weight of the compound. For this compound (C₄H₂F₂N₂), the expected molecular weight is approximately 116 g/mol . The detection of a molecular ion peak at m/z 116 would serve as primary confirmation of the compound's identity.

Furthermore, the high energy of electron ionization induces fragmentation of the molecular ion. bu.edu.eg The resulting fragment ions produce a characteristic pattern in the mass spectrum that functions as a molecular fingerprint. While the specific fragmentation pattern for this compound is not detailed in the available literature, analysis of these fragments provides definitive structural information. In aromatic nitrogen heterocycles, common fragmentation pathways involve the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. The analysis of these fragmentation patterns is crucial for the unambiguous structural elucidation of the analyte. libretexts.orglibretexts.org

Photoelectron Spectroscopy (PES) of Fluorinated Diazenes

Photoelectron spectroscopy (PES) is a powerful method for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. mdpi.comresearchgate.net The technique provides direct experimental data on the energies of molecular orbitals (MOs). High-resolution He(I) photoelectron spectroscopy, which utilizes a helium discharge lamp emitting radiation at 584 Å (21.22 eV), has been instrumental in studying fluorinated diazabenzenes, including this compound. utwente.nl

The study of fluorinated diazines is particularly insightful due to the "perfluoro effect," where the substitution of hydrogen with highly electronegative fluorine atoms distinctly affects σ and π molecular orbitals. This selective perturbation helps in the definitive assignment of spectral bands, especially in aza-aromatic compounds where bands from nitrogen lone-pair (n) orbitals and π orbitals often overlap. utwente.nl

Analysis of Valence Orbitals and Cationic Structures

The valence electronic structure of pyrazine, the parent compound of this compound, features two nitrogen lone-pair orbitals (n) and three π orbitals in the outer valence shell. In the photoelectron spectrum, the ionization from these orbitals gives rise to distinct bands. utwente.nl The nitrogen lone-pair orbitals can be described as non-bonding MOs, largely localized on the nitrogen atoms. utwente.nlmontana.edu Upon photoionization, an electron is ejected, leaving the molecule in a cationic state (e.g., D₀, D₁, etc.), each corresponding to the removal of an electron from a different molecular orbital. mdpi.com

In this compound, the introduction of two fluorine atoms significantly alters the electronic landscape compared to pyrazine. The high electronegativity of fluorine leads to a general stabilization (lowering of energy) of both σ and π orbitals. However, this effect is not uniform. The π orbitals are stabilized to a greater extent than the σ orbitals, a phenomenon that aids in distinguishing between them in the photoelectron spectrum. This differential stabilization helps resolve overlapping bands that complicate the spectra of the parent diazines. utwente.nl For instance, in the pyrazine series, increasing fluorination causes a π band to emerge from a dense region of σ bands, clarifying the orbital assignments. utwente.nl

Interpretation of Ionization Potentials and Electronic Configuration

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, corresponding to the energy difference between the ground state of the neutral molecule and a specific state of its cation. ustc.edu.cn The photoelectron spectrum of this compound exhibits several bands, each corresponding to a different vertical ionization potential.

A study of fluorine-substituted diazabenzenes provided experimental and calculated vertical ionization potentials for this compound. The experimental values were obtained using a He(I) source and calibrated with argon. utwente.nl These findings are crucial for understanding the electronic configuration and the energetic ordering of the valence molecular orbitals. The lowest ionization potential typically corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

| Orbital Assignment | Experimental IP (eV) utwente.nl | Calculated IP (eV) utwente.nl |

|---|---|---|

| n | 10.30 | 10.66 |

| π | (12.3) | 11.79 |

| π | 13.8 | 14.15 |

Note: The value (12.3) eV is an estimation from the spectrum as the band is not well-resolved. utwente.nl

The data shows that the first ionization potential at 10.30 eV is assigned to the ionization from a nitrogen lone-pair (n) orbital. The subsequent ionizations at approximately 12.3 eV and 13.8 eV are attributed to electrons from π orbitals. utwente.nl This ordering, where the non-bonding orbital is highest in energy, is characteristic of many nitrogen-containing heterocycles. The correlation between the experimental values and those calculated using a modified extended Hückel method provides confidence in these assignments. utwente.nl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shimadzu.com For heteroaromatic molecules like this compound, the principal electronic transitions are of the n→π* and π→π* types. montana.eduncsu.edu

n→π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the nitrogen lone pair) to an anti-bonding π orbital. libretexts.org They are typically lower in energy than π→π* transitions and thus appear at longer wavelengths. A key characteristic of n→π* transitions is their low molar absorptivity (intensity), often less than 2000 M⁻¹cm⁻¹. ncsu.edu In the presence of polar solvents, these transitions exhibit a "blue shift" (a shift to shorter, higher-energy wavelengths) because the polar solvent molecules stabilize the non-bonding orbital in the ground state more than the excited state. ncsu.eduasdlib.org

π→π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. libretexts.org They are generally more intense than n→π* transitions, with molar absorptivities often on the order of 10,000 M⁻¹cm⁻¹ or higher. ncsu.edu These transitions typically undergo a "red shift" (a shift to longer, lower-energy wavelengths) in polar solvents, which can be attributed to the stabilization of the often more polar excited state. ncsu.edu

While a specific UV-Vis spectrum for this compound is not available in the searched literature, studies on the analogous compound 2,6-difluoropyridine (B73466) show an S₀ → S₁(π,π) transition at 37,820.2 cm⁻¹ (approximately 264 nm). nih.gov Similarly, theoretical calculations on 2,6-dichloropyrazine (B21018) predict strong π→π transitions in the UV-Vis region. researchgate.net Based on these related compounds, this compound is expected to exhibit a strong π→π* absorption band in the UV region and a weaker, longer-wavelength n→π* band. montana.edunih.gov

Computational Chemistry and Theoretical Investigations of 2,6 Difluoropyrazine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. ua.pt Methods like Density Functional Theory (DFT) are central to modern molecular modeling. pku.edu.cn

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.ptmit.edu It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For 2,6-Difluoropyrazine, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms.

While specific, peer-reviewed DFT studies on this compound are scarce, calculations on closely related structures, such as the pharmaceutical compound Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to support experimental findings. irjweb.com Such a study on this compound would yield precise values for bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. Furthermore, DFT can compute the distribution of electron density, revealing the partial charges on each atom and generating a molecular electrostatic potential (MEP) map. The MEP map highlights electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, one would expect negative potential around the electronegative nitrogen and fluorine atoms.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Optimization

This interactive table illustrates the type of data that would be obtained from a DFT geometry optimization of this compound. The values are representative and would be precisely determined in an actual calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-N | ~1.33 Å | |

| C-C | ~1.39 Å | |

| C-H | ~1.08 Å | |

| Bond Angle | F-C-N | ~117° |

| C-N-C | ~117° | |

| N-C-C | ~122° | |

| C-C-H | ~120° |

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. semanticscholar.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability, chemical hardness, and electronic excitability. semanticscholar.orguni-muenchen.de A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uni-muenchen.de

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. faccts.dewisc.edu NBO analysis provides a detailed picture of the charge distribution and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. ethz.ch For this compound, NBO analysis would quantify the polarization of the C-F bonds, the hybridization of the atoms, and the delocalization interactions (hyperconjugation) between the nitrogen lone pairs and the antibonding orbitals of the pyrazine (B50134) ring. These interactions are evaluated using second-order perturbation theory, with larger interaction energies indicating more significant electron delocalization. ethz.ch

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

This table shows the kind of information derived from a molecular orbital analysis. The energy values are hypothetical.

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -7.0 to -9.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.0 to -2.0 |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity and stability. semanticscholar.org | 5.0 to 7.0 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org This analysis maps out the potential energy landscape, which illustrates the energy of the molecule as a function of its geometry, identifying stable conformers (local and global minima) and transition states. mit.edu

This compound, as a derivative of the aromatic and planar pyrazine ring, is expected to be a rigid molecule. Its conformational energy landscape is therefore predicted to be quite simple, with a single global energy minimum corresponding to its planar geometry. Unlike flexible molecules with multiple rotatable bonds, significant conformational isomers are not expected for this compound itself. A theoretical conformational analysis would confirm the planarity of the ring system as the most stable structure.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Natural Bond Orbital Analysis)

Spectroscopic Simulations and Theoretical Predictions

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

The Franck-Condon principle governs the intensity of vibronic transitions, which are simultaneous changes in electronic and vibrational energy levels. mit.edu It states that because an electronic transition is much faster than nuclear motion, the intensity of a given vibrational transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. mit.edu

Franck-Condon simulations are used to generate theoretical vibrationally-resolved electronic spectra (e.g., absorption, fluorescence, photoelectron). bris.ac.ukup.ptresearchgate.net These simulations require the optimized geometries, harmonic vibrational frequencies, and normal modes for both the ground and excited electronic states. up.ptresearchgate.net The Duschinsky effect, which accounts for the mixing of normal modes between the two electronic states, is also a key component of accurate simulations. up.pt While no specific Franck-Condon simulations for this compound have been published, such a study would predict the shape and fine structure of its UV-visible absorption and emission spectra, allowing for a detailed assignment of the vibrational progressions observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can accurately predict NMR parameters, aiding in spectral assignment and structure verification. walisongo.ac.idlibretexts.org The most common method involves DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) approach to compute the nuclear magnetic shielding tensors. libretexts.org These are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). lcms.cz

For this compound, theoretical predictions would be particularly valuable for ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is highly sensitive to the local electronic environment, exhibiting a wide range of chemical shifts that can provide detailed structural information. nih.gov Calculations would also yield spin-spin coupling constants (J-values), which describe the through-bond interaction between neighboring nuclear spins and are crucial for confirming connectivity. nih.gov For instance, one would predict values for ³J(H,H) coupling between the two ring protons, as well as various J(C,F) and J(H,F) couplings.

Table 3: Hypothetical Predicted NMR Parameters for this compound

This interactive table illustrates the data that would be generated from a theoretical NMR prediction. Chemical shifts are referenced to TMS for ¹H and ¹³C.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹H | H-3, H-5 | 8.0 - 8.5 | ³J(H3,H5) ≈ 1-3 Hz |

| ¹³C | C-2, C-6 | 150 - 160 | ¹J(C,F) ≈ 240-260 Hz |

| C-3, C-5 | 110 - 120 | ²J(C,F), ³J(C,H) | |

| ¹⁹F | F-2, F-6 | -70 to -90 | ³J(F,H) ≈ 5-8 Hz |

Franck-Condon Simulations for Vibrational Spectra

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, researchers can gain insights into the nature of intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. These simulations can predict macroscopic properties like density and viscosity, which are derived from these molecular-level interactions.

For a molecule like this compound, MD simulations could elucidate how the electronegative fluorine atoms and the nitrogen atoms in the pyrazine ring influence its interaction with other molecules, including solvents or other reactants. Such studies would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities.

Interactive Data Table: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Hypothetical Value/Method |

| Force Field | A set of equations and associated constants to describe the potential energy of a system of particles. | General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) could be parameterized. |

| Ensemble | A collection of possible states of a system, characterized by certain thermodynamic variables. | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | A measure of the average kinetic energy of the particles in the system. | 298.15 K (Room Temperature) |

| Pressure | The force exerted by the substance per unit area on another substance. | 1 atm |

| Solvent | The liquid in which a solute is dissolved to form a solution. | Water, Dimethyl Sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) |

| Simulation Time | The duration of the simulated physical time. | Nanoseconds (ns) to Microseconds (µs) |

This table represents a hypothetical setup for an MD simulation, as no specific studies on this compound are currently available.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in investigating chemical reactivity and elucidating reaction mechanisms. These studies can calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. By mapping the potential energy surface, researchers can identify the most likely mechanism for a given reaction.

For this compound, computational studies could explore its susceptibility to nucleophilic aromatic substitution, a common reaction for halogenated aromatic compounds. Theoretical calculations could determine the activation energies for substitution at different positions on the pyrazine ring and predict the regioselectivity of such reactions. Furthermore, these studies could investigate the role of catalysts or different solvent environments on the reaction kinetics and thermodynamics.

Interactive Data Table: Hypothetical DFT Calculation Parameters for Studying the Reactivity of this compound

| Parameter | Description | Hypothetical Value/Method |

| Functional | An approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X, or ωB97X-D |

| Basis Set | A set of functions used to create the molecular orbitals. | 6-311+G(d,p) or def2-TZVP |

| Solvation Model | A method to account for the effects of a solvent in a computational chemistry calculation. | Polarizable Continuum Model (PCM) or SMD Solvation Model |

| Reaction Coordinate | A geometric parameter that changes during the conversion of one or more reactant molecular entities into one or more product molecular entities. | Intrinsic Reaction Coordinate (IRC) calculations |

| Properties Calculated | The physical or chemical characteristics of a molecule that are determined from the calculation. | Optimized Geometries, Vibrational Frequencies, Transition State Energies, Reaction Enthalpies |

This table outlines a hypothetical computational approach for studying the reactivity of this compound, as specific research in this area is not publicly accessible.

Reactivity and Reaction Chemistry of 2,6 Difluoropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

2,6-Difluoropyrazine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine (B50134) core, with its two electronegative nitrogen atoms, is inherently electron-poor, and this characteristic is further amplified by the strong inductive electron-withdrawing effects of the fluorine atoms. vulcanchem.com This makes the carbon atoms of the pyrazine ring electrophilic and prone to attack by nucleophiles.

Recent studies and computational analyses have suggested that many SNAr reactions, which were traditionally thought to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex, may in fact occur via a concerted mechanism. harvard.eduresearchgate.net However, for highly activated systems like this compound, the classical two-step pathway remains a relevant model for understanding its reactivity. uomustansiriyah.edu.iqgovtpgcdatia.ac.in In this model, the reaction proceeds through a negatively charged intermediate, and the rate is accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.comfishersci.fi

The positions on the pyrazine ring are not equally reactive towards nucleophilic attack. In this compound, the carbon atoms bonded to the fluorine atoms are the primary sites for substitution. The regioselectivity of SNAr reactions on substituted pyrazines is a complex interplay of electronic and steric factors. While computational methods like Lowest Unoccupied Molecular Orbital (LUMO) analysis can often predict the site of attack, other factors can influence the outcome, sometimes leading to unexpected regioselectivity. wuxiapptec.comnih.gov In the case of this compound, the symmetry of the molecule means that the C-2 and C-6 positions are electronically equivalent, making them equally likely to be attacked by a nucleophile in the absence of other directing groups.

The fluorine substituents play a crucial role in activating the pyrazine ring for SNAr reactions. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uomustansiriyah.edu.iq This stabilization lowers the activation energy of the rate-determining step, which is the addition of the nucleophile. uomustansiriyah.edu.iq

Interestingly, in the context of SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. uomustansiriyah.edu.iq This is because the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative halogen. uomustansiriyah.edu.iq The high reactivity of aryl fluorides in SNAr reactions is a well-documented phenomenon. acsgcipr.org

An example of the reactivity of a similar difluoropyrazine derivative is the reaction of 3,6-difluoropyrazine-2-carbonitrile (B1358748) with sodium acetate (B1210297) in a mixture of dimethyl sulfoxide (B87167) and water, which results in the selective hydrolysis of one of the fluorine atoms to yield 6-fluoro-3-hydroxypyrazine-2-carbonitrile. google.comgoogleapis.com This demonstrates the susceptibility of the C-F bond to nucleophilic attack.

Regioselectivity and Site-Specificity of Nucleophilic Attack

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is generally difficult to achieve. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivate the ring towards electrophilic attack. The two strongly electron-withdrawing fluorine atoms further decrease the electron density of the aromatic system, making it highly resistant to reaction with electrophiles. dalalinstitute.comlibretexts.orgresearchgate.net

In contrast to electron-rich aromatic systems that readily undergo EAS, the electron-poor nature of this compound makes nucleophilic substitution the dominant reaction pathway. masterorganicchemistry.comsavemyexams.com While EAS reactions on some pyrazine derivatives can be forced under harsh conditions, they are not a characteristic feature of the reactivity of this compound.

Cross-Coupling Reactions and Derivative Synthesis (e.g., Heck Reactions)

This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions often proceed via mechanisms distinct from classical SNAr pathways and allow for the introduction of a wide range of substituents onto the pyrazine core.

One of the most prominent examples of such reactions is the Heck reaction, which typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.govuniurb.ittaylorandfrancis.com While the direct application of the Heck reaction to this compound itself is not extensively detailed in the provided search results, the reactivity of similar fluorinated heterocycles suggests its potential as a coupling partner. beilstein-journals.org The general mechanism of the Heck reaction involves the oxidative addition of the halide to a low-valent palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. sctunisie.orgresearchgate.net

The synthesis of various derivatives of fluorinated pyrazines often employs cross-coupling strategies. For instance, the Suzuki and Sonogashira coupling reactions have been successfully applied to 2-chloro-5-trifluoromethoxypyrazine, demonstrating the utility of these methods for functionalizing the pyrazine ring. nih.gov Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents, are also effective for C-C bond formation on aromatic halides. researchgate.netmdpi.com

The following table provides a summary of representative cross-coupling reactions that are, in principle, applicable to this compound for the synthesis of its derivatives.

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Heck Reaction | Palladium | Alkene | C-C |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

Ring-Opening and Ring-Transformation Reactions

Information regarding ring-opening and ring-transformation reactions specifically for this compound is limited in the provided search results. However, the high degree of electron deficiency in the pyrazine ring, exacerbated by the fluorine substituents, could potentially make it susceptible to certain ring-opening reactions under specific conditions, particularly with strong nucleophiles or reducing agents.

Ring-opening reactions are more commonly observed in highly strained heterocyclic systems like epoxides and aziridines. mdpi.combeilstein-journals.orglibretexts.org For instance, the ring-opening of epoxides can be catalyzed by acids or bases and proceeds via an SN2-type mechanism. libretexts.orgsci-hub.se While the pyrazine ring is not as strained as a three-membered ring, the electronic strain induced by the electronegative atoms might facilitate ring transformations under forcing conditions. Electrocyclic ring-opening reactions are another class of transformations, but these are typically governed by pericyclic selection rules and are more common in conjugated polyene systems. masterorganicchemistry.com

Exploration of Polymerization Reactions Involving this compound

This compound can be considered as a monomer for the synthesis of certain types of polymers. The reactive C-F bonds allow for polycondensation reactions with suitable difunctional monomers. For example, poly(pyridine ether)s have been prepared through the polycondensation of 2,6-difluoropyridine (B73466) with silylated diphenols. A similar strategy could, in principle, be applied to this compound to synthesize poly(pyrazine ether)s.

The incorporation of fluorinated aromatic units like this compound into polymer backbones can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The general principle of polymerization involves the repeated formation of linkages between monomer units to form a long polymer chain. reb.rwbeilstein-journals.org In the case of this compound, this would likely involve nucleophilic aromatic substitution as the polymer-forming reaction. google.com

The following table lists some potential polymerization reactions where this compound could act as a monomer.

| Polymerization Type | Comonomer | Resulting Polymer |

| Polycondensation | Bisphenols | Poly(aryl ether pyrazine)s |

| Polycondensation | Dithiols | Poly(aryl thioether pyrazine)s |

| Polycondensation | Diamines | Poly(aryl amine pyrazine)s |

Applications of 2,6 Difluoropyrazine in Advanced Chemical Research

Building Block in Organic Synthesis and Medicinal Chemistrysigmaaldrich.comsrdorganics.com

Organic building blocks are foundational functionalized molecules essential for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com In medicinal and organic chemistry, heterocyclic compounds are among the most significant and varied families of molecular fragments used for synthesis. srdorganics.com Within this context, 2,6-Difluoropyrazine serves as a crucial building block, prized for its reactive sites that allow for the strategic introduction of the pyrazine (B50134) core into larger molecules. The fluorine atoms act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling chemists to construct diverse molecular architectures.

Precursor for Pharmacologically Active Pyrazine Derivatives (e.g., Favipiravir)nih.gov

The utility of this compound and its derivatives is prominently highlighted in the synthesis of pharmacologically active compounds. researchgate.net A significant example is its role in the production of Favipiravir, a pyrazine-based antiviral agent. nih.gov Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in RNA viruses. nih.govmdpi.com

Several synthetic routes to Favipiravir utilize a difluoropyrazine intermediate. In one approach, 3,6-difluoropyrazine-2-carboxamide (B1322614) is converted into Favipiravir in the presence of sodium bicarbonate within a 1,4-dioxane-water system. nih.gov Other methods involve the synthesis of a key intermediate, 3,6-difluoropyrazine-2-carbonitrile (B1358748), by reacting 3,6-dichloropyrazine-2-carbonitrile (B1371311) with a fluoride (B91410) source like potassium fluoride. researchgate.netasianpubs.orgresearchgate.net This intermediate is then hydrolyzed to produce Favipiravir. researchgate.netgoogle.com The fluorination step is critical, and the reactivity of the difluoropyrazine core facilitates the necessary chemical transformations to yield the final active pharmaceutical ingredient.

| Favipiravir Synthesis Intermediate | Precursor | Reaction Type | Significance |

| 3,6-Difluoropyrazine-2-carboxamide | 3,6-Dichloropyrazine-2-carboxamide | Nucleophilic Aromatic Substitution (Fluorination) | Direct precursor to Favipiravir via hydrolysis. nih.gov |

| 3,6-Difluoropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile | Nucleophilic Aromatic Substitution (Fluorination) | Key intermediate that undergoes hydrolysis to form Favipiravir. researchgate.netresearchgate.net |

Synthesis of Fluorinated Bioisosteresnih.govcas.cn

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of molecular fragments with bioisosteres is a fundamental tactic in drug design. u-tokyo.ac.jp Fluorinated motifs are of particular interest, as the introduction of fluorine can modulate a molecule's physicochemical properties and improve metabolic stability. nih.govcas.cnsci-hub.se

The replacement of a metabolically labile methoxy (B1213986) group with a more stable difluoroethyl group is a common strategy to enhance both potency and metabolic stability in drug candidates. nih.govcas.cn While not a direct replacement, the this compound scaffold can be used to construct novel heterocyclic systems that act as bioisosteric replacements for other ring systems in bioactive molecules. The electron-deficient nature of the pyrazine ring, enhanced by the two fluorine atoms, allows it to mimic the electronic characteristics of other aromatic or heteroaromatic systems while offering a different metabolic profile. The reactive C-F bonds provide handles for further functionalization, allowing medicinal chemists to build complex molecules where the difluoropyrazine core is a central, stability-enhancing feature. nih.govprinceton.edu

Role in Materials Science and Optoelectronicsrsc.org

The development of new π-conjugated materials is a major focus of modern materials science, driven by the demand for advanced optoelectronic devices. rsc.orgiitdh.ac.in Pyrazine-based materials have garnered significant interest due to their favorable charge transfer properties. rsc.org The incorporation of the electron-deficient pyrazine ring into conjugated systems can tune their electronic and optical properties for specific applications.

Functionalization of π-Conjugated Materialsrsc.org

The functionalization of π-conjugated materials with pyrazine derivatives is a key strategy for developing new organic semiconductors. rsc.org this compound is an attractive building block for this purpose. Through reactions like Sonogashira or Stille coupling, the difluoropyrazine unit can be integrated into the backbone of conjugated polymers or oligomers. The fluorine atoms can be substituted via nucleophilic aromatic substitution to attach various side chains or to create cross-linked materials. mdpi.com This functionalization allows for precise control over the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for applications in organic electronics. researchgate.net

Development of Pyrazine-Based Optoelectronic Devices (e.g., Solar Cells, OLEDs)researchgate.net

Pyrazine derivatives have been successfully employed in the fabrication of optoelectronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comfluxim.com The electron-deficient nature of the pyrazine ring makes its derivatives suitable as electron-transporting or emissive materials in these devices.

Research has shown that 2,5-di(aryleneethynyl)pyrazine derivatives, synthesized from a dibromopyrazine precursor, can significantly enhance the performance of OLEDs. researchgate.net When used as a dopant in the emissive layer of a single-layer OLED, a biphenyl-substituted pyrazine derivative was found to improve the external quantum efficiency. This enhancement was attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net The study highlights how the fundamental electronic characteristics of the pyrazine core, which are further modulated by the fluoro-substituents in this compound, can be harnessed to create more efficient optoelectronic devices. researchgate.netperovskite-info.comfluxim.com

| Device | Pyrazine Derivative Role | Observed Effect | Reference |

| OLED | Electron-transporting dopant | Enhanced external quantum efficiency | researchgate.net |

| Organic Semiconductor | Component of π-conjugated polymer | Tuning of HOMO/LUMO energy levels | rsc.org |

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. rsc.org The design of ligands with specific electronic and steric properties is crucial for controlling the reactivity and function of the resulting metal complexes. N-heterocyclic ligands, including those derived from pyrazine and pyridine (B92270), are widely investigated for their coordination behavior. mdpi.com

The reactive C-F bonds of this compound make it an excellent starting material for synthesizing multidentate ligands. For instance, in a reaction analogous to one using 2,6-difluoropyridine (B73466), the fluorine atoms can be displaced by nucleophiles, such as the anions of pyrazole (B372694) derivatives, to form new tridentate ligands. d-nb.info A reported synthesis of 2,6-di(4-iodopyrazol-1-yl)pyridine involved reacting 2,6-difluoropyridine with 4-iodo-1H-pyrazole in the presence of a base. d-nb.info A similar strategy can be envisioned for this compound to create novel bis(pyrazolyl)pyrazine ligands. These ligands can coordinate with various transition metals to form complexes with interesting magnetic, optical, or catalytic properties. mdpi.comrsc.orgmdpi.com The resulting complexes could find use as catalysts, functional materials, or components in supramolecular assemblies. rsc.org

Probes for Studying Fluorine Effects in Chemical Systems

Impact on Molecular Conformation and Stability

Detailed research into fluorinated aromatic compounds has revealed that stereoelectronic effects play a crucial role in determining molecular shape. For instance, studies on fluorinated ethers have shown that while an O-CH₃ group tends to be coplanar with an adjacent aromatic ring to maximize conjugation, an O-CF₃ group preferentially adopts an orthogonal (perpendicular) orientation. rsc.org This is due to stabilizing anomeric interactions between the oxygen lone pairs and the C-F antibonding orbitals (nO–σ*C–F). rsc.org While not directly studying this compound, this principle highlights how fluorine substitution can enforce specific, and sometimes non-intuitive, conformations. Such conformational twisting can, in turn, affect intermolecular interactions and macroscopic properties, such as the emission wavelength of fluorescent compounds. nih.gov

Furthermore, the inherent strength of the carbon-fluorine (C-F) bond contributes to the thermodynamic stability of fluorinated compounds. The C-F bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of a drug molecule by making it more resistant to enzymatic degradation. olemiss.edu

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-H | 1.09 | ~98-104 |

| C-F | 1.35 | ~116-130 |

| C-Cl | 1.77 | ~81 |

| C-Br | 1.94 | ~71 |

This table presents generalized data to illustrate the unique strength of the C-F bond compared to other carbon-halogen and carbon-hydrogen bonds.

Influence on Electronic Properties and pKa Modulation

One of the most profound effects of fluorine substitution is the modulation of a molecule's electronic properties, which is clearly demonstrated by its impact on basicity (pKa). Fluorine is the most electronegative element, and as such, it acts as a powerful electron-withdrawing group through induction. olemiss.eduresearchgate.net

When fluorine atoms are attached to an aromatic ring like pyrazine, they pull electron density away from the ring system. In the case of this compound, the two fluorine atoms significantly reduce the electron density on the pyrazine ring, including on the two nitrogen atoms. This makes the nitrogen lone pairs less available to accept a proton, thereby drastically reducing the basicity of the molecule. bhu.ac.in

The parent pyrazine is already a very weak base (pKa = 0.51) compared to pyridine (pKa = 5.23), due to the electron-withdrawing nature of the second nitrogen atom. bhu.ac.in The addition of two fluorine atoms in this compound lowers the pKa even further into the negative range, to a predicted value of -3.45, making it an extremely weak base. bhu.ac.inechemi.com This dramatic change underscores the utility of this compound as a probe for quantifying the powerful inductive effects of fluorine. This modulation of pKa is a critical tool in drug design for optimizing the charge state of a molecule at physiological pH, which influences its solubility, permeability, and target binding affinity. olemiss.edu

| Compound | Structure | pKa (of conjugate acid) | Reference |

|---|---|---|---|

| Pyridine | C₅H₅N | 5.23 | bhu.ac.in |

| Pyrazine | C₄H₄N₂ | 0.51 | bhu.ac.in |

| This compound | C₄H₂F₂N₂ | -3.45 (Predicted) | echemi.com |

Future Directions and Emerging Research Avenues for 2,6 Difluoropyrazine

Development of Sustainable Synthetic Methods

The synthesis of fluorinated pyrazines, including derivatives of 2,6-difluoropyrazine, often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multi-step processes leading to significant waste. nih.govrsc.org For instance, the synthesis of the related antiviral intermediate 3,6-difluoropyrazine-2-carbonitrile (B1358748) can involve high temperatures and the use of volatile, irritant compounds. acs.orgrsc.org The future development of this compound and its applications hinges on the creation of more sustainable, efficient, and cost-effective synthetic routes.

Future research should focus on the principles of green chemistry to reimagine the synthesis of this compound. researchgate.net Key areas for investigation include:

Alternative Fluorination Strategies: Exploring milder and more selective fluorinating agents to replace traditional, often aggressive, reagents.

Catalytic Approaches: Developing catalytic systems (e.g., transition-metal or organocatalysts) to facilitate the fluorination of pyrazine (B50134) precursors under more benign conditions, reducing the need for stoichiometric reagents.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate easier scale-up compared to batch processes.

Green Solvents: Investigating the use of renewable or less toxic solvents to replace commonly used ones like dimethylformamide (DMF) or chlorinated solvents. google.com

Table 1: Comparison of Current and Potential Sustainable Synthetic Approaches

| Parameter | Current/Traditional Methods | Future Sustainable Directions |

|---|---|---|

| Reagents | Often require harsh reagents, potentially volatile and hazardous intermediates. acs.orgrsc.org | Use of milder fluorinating agents, catalytic quantities of reagents. researchgate.net |

| Solvents | Use of conventional organic solvents (e.g., DMF, Toluene (B28343), DMSO). google.comresearchgate.net | Employment of green solvents (e.g., water, bio-derived solvents) or solvent-free conditions. aaqr.org |

| Energy | Often requires high temperatures (reflux conditions). researchgate.net | Lower reaction temperatures enabled by catalysis or alternative energy sources (e.g., microwave, photochemistry). rsc.org |

| Efficiency | Can involve multiple steps with purification challenges, leading to lower overall yields. rsc.org | Fewer synthetic steps (step-economy), higher yields, and simplified purification. |

| Safety | Potential for hazardous byproducts and handling of irritant compounds. acs.org | Inherently safer processes with reduced toxic waste generation. researchgate.net |

Exploration of Novel Catalytic Applications

While pyrazine derivatives have been utilized in various catalytic systems, the specific application of this compound as a catalyst or a ligand in catalysis is an underexplored frontier. researchgate.net The electronic properties of this compound—specifically the electron-deficient pyrazine ring—suggest it could serve as a unique component in catalyst design.

Emerging research avenues in this domain include:

Ligand Development: The nitrogen atoms of the pyrazine ring can act as coordination sites for metal centers. The attached fluorine atoms would strongly modulate the electronic properties of the resulting metal complex. This could be exploited to fine-tune the reactivity and selectivity of transition metal catalysts used in reactions like cross-coupling, hydrogenation, or C-H activation. oatext.comrsc.org

Organocatalysis: The electron-deficient nature of the this compound core could be harnessed to activate substrates in organocatalytic transformations. It could potentially function as a Lewis basic catalyst or be incorporated into larger chiral structures for asymmetric catalysis.

Photoredox Catalysis: Pyrazine structures are known components in photoredox catalysts. uni-rostock.de Investigating the photophysical properties of this compound and its derivatives could lead to the development of novel photocatalysts for light-driven organic transformations.

Integration into Advanced Functional Materials

The incorporation of specific molecular units is a key strategy in the design of advanced functional materials with tailored properties. nih.gov The unique combination of a nitrogen-rich aromatic system and strong carbon-fluorine bonds makes this compound an attractive building block for a new generation of materials.

Future research should explore its integration into:

Porous Organic Polymers (POPs): The rigid structure of the pyrazine ring makes it an excellent candidate for constructing microporous polymers. The polarity introduced by the C-F and C-N bonds could enhance gas sorption selectivity, particularly for applications like carbon dioxide capture. researchgate.net

Fluorinated Carbon Materials: Co-doping of carbon materials with fluorine and nitrogen has been shown to produce unique photoluminescent properties, including room-temperature phosphorescence. tju.edu.cn Using this compound as a precursor in the synthesis of carbon dots or other carbon nanomaterials could lead to novel optical and electronic materials for applications in sensing, anti-counterfeiting, and bioimaging.

Ionomeric Materials: Ionomers are polymers with ionic functional groups that are crucial for applications like ion-exchange membranes in fuel cells or water purification. mdpi.com The polar nature and potential chemical stability of the this compound moiety could be leveraged by incorporating it into polymer backbones to create advanced membrane materials with tailored ion transport properties.

Table 2: Potential Applications of this compound in Functional Materials

| Material Class | Potential Role of this compound | Target Application |

|---|---|---|

| Porous Organic Polymers (POPs) | Rigid, polar building block. researchgate.net | Selective gas capture and storage (e.g., CO2). |

| Fluorine/Nitrogen Co-doped Carbon Dots | Precursor for F/N doping. tju.edu.cn | Advanced optical materials, sensors, anti-counterfeiting inks. |

| Ionomeric Nanofibers/Membranes | Stability-enhancing and polarity-modifying component. mdpi.com | Fuel cell membranes, water purification, membrane distillation. |

| Organic Electronics | Electron-deficient component in polymers or small molecules. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |

In-depth Mechanistic Studies of its Reactivity